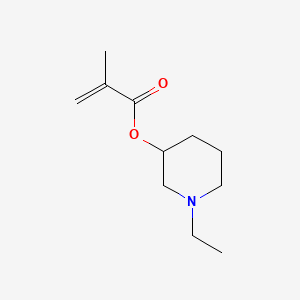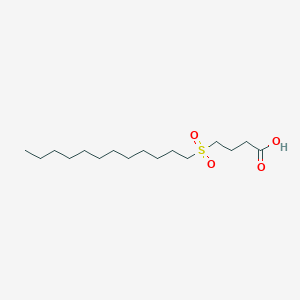
Butanoic acid, 4-(dodecylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(dodecylsulfonyl)- is a specialized organic compound that falls under the category of sulfonyl-substituted carboxylic acids This compound is characterized by the presence of a butanoic acid backbone with a dodecylsulfonyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(dodecylsulfonyl)- can be achieved through a multi-step process. One practical and cost-effective route involves the following steps :
Etherification: Starting with phenol, the compound undergoes etherification to introduce the dodecyl group.
Chlorosulfonation: The etherified product is then subjected to chlorosulfonation to introduce the sulfonyl group.
Reduction: The chlorosulfonated product is reduced to form the desired sulfonyl group.
Nucleophilic Reaction by C-S Coupling: This step involves the coupling of the sulfonyl group with the butanoic acid backbone.
Hydrolyzation: Finally, the product is hydrolyzed to yield butanoic acid, 4-(dodecylsulfonyl)-.
The overall yield of this synthetic route can be optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(dodecylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted butanoic acid derivatives.
Scientific Research Applications
Butanoic acid, 4-(dodecylsulfonyl)- has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(dodecylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Butyric Acid: A short-chain fatty acid with a similar butanoic acid backbone but lacks the dodecylsulfonyl group.
Propionic Acid: Another short-chain fatty acid with a three-carbon backbone.
Pentanoic Acid: A five-carbon fatty acid with similar chemical properties.
Uniqueness
Butanoic acid, 4-(dodecylsulfonyl)- is unique due to the presence of the dodecylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
154382-35-1 |
|---|---|
Molecular Formula |
C16H32O4S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-dodecylsulfonylbutanoic acid |
InChI |
InChI=1S/C16H32O4S/c1-2-3-4-5-6-7-8-9-10-11-14-21(19,20)15-12-13-16(17)18/h2-15H2,1H3,(H,17,18) |
InChI Key |
JBXDGVSAYRWVET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



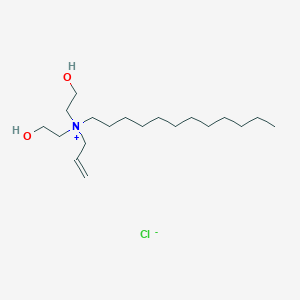
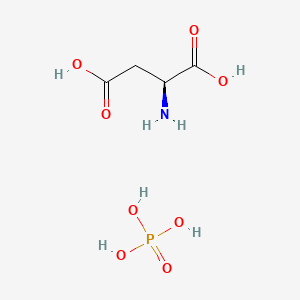
![N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide](/img/structure/B12658664.png)
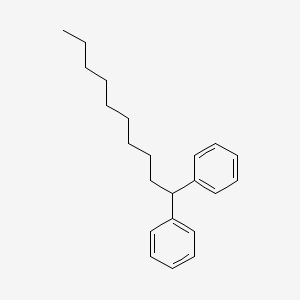
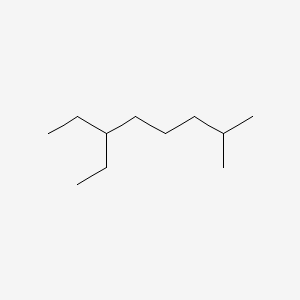

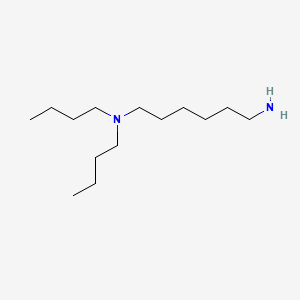

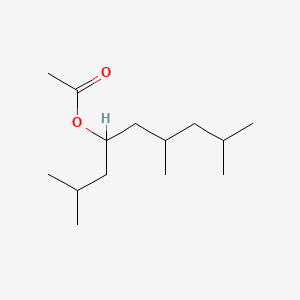
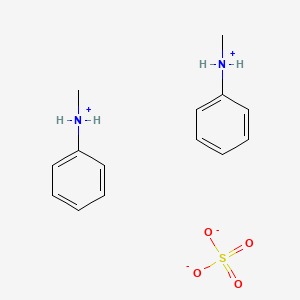
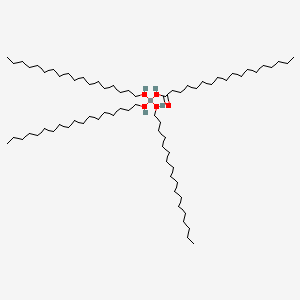
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
